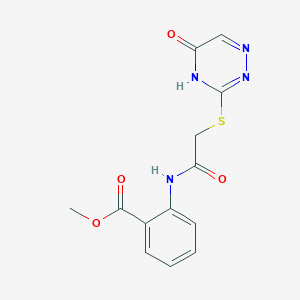

Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that likely contains a triazinone ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-component reactions (MCRs), which are synthetic protocols where two or more reactants combine to give a single product . These reactions are known for the production of pharmaceutically active molecules .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research by Chau et al. (1997) delves into the synthesis of 1,3,5-triazine derivatives, showcasing a method for transforming 5-aryl- or methyl-3-phenylcarbamoyl-1,3,4-oxadiazol-2(3H)-ones into 1,3,5-triazine-2,4,6-trione derivatives. This process, through acidic hydrolysis and nitrous deamination, facilitates the creation of N-amino and diphenyl-triazine trione derivatives, revealing a novel cyclic transformation pathway for triazine derivatives Chau, Malanda, & Milcent, 1997.

Another study by Gabriele et al. (2006) highlights the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method underscores the versatility of certain carbonyl compounds in creating structurally diverse heterocycles, demonstrating significant potential in the synthesis of novel compounds Gabriele et al., 2006.

Biological Activity Exploration

Research into the synthesis and characterization of 1,2,4-triazine derivatives by El‐Barbary et al. (2005) focuses on the condensation reactions leading to the creation of chloroacetamido and triazinothiadiazine derivatives. Their work contributes to the broader understanding of the synthetic versatility of 1,2,4-triazines and their potential as scaffolds in medicinal chemistry El‐Barbary, Sakran, El-Madani, & Nielsen, 2005.

The study by Schmeyers and Kaupp (2002) on heterocycles from thioureido-acetamides showcases a variety of one-pot cascade reactions. Their research highlights the efficient synthesis of different heterocycles, including imidazo[1,2-c]pyrimidines, from thioureido-acetamides. This exemplifies the strategic use of cascade reactions in creating complex molecules with potential applications in drug discovery Schmeyers & Kaupp, 2002.

Advanced Synthetic Techniques

- The work by Tsubouchi et al. (1994) on the synthesis of 2-oxaisocephems with thio-substituted methyl groups showcases advanced synthetic techniques leading to compounds with potent antibacterial activities. Their research underscores the importance of structural modification in enhancing the biological efficacy of heterocyclic compounds Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994.

Eigenschaften

IUPAC Name |

methyl 2-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4S/c1-21-12(20)8-4-2-3-5-9(8)15-11(19)7-22-13-16-10(18)6-14-17-13/h2-6H,7H2,1H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNSGJKSBFWZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide](/img/structure/B2699015.png)

![benzyl 2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetate](/img/structure/B2699023.png)